Calcium Bis(fluorosulfonyl)imide

Übersicht

Beschreibung

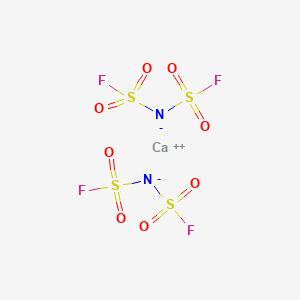

Calcium Bis(fluorosulfonyl)imide is a chemical compound with the molecular formula CaF4N2O8S4 . It is a white to almost white powder or crystal . It is used in various applications due to its unique physical, chemical, and electrochemical properties .

Synthesis Analysis

The synthesis of Calcium Bis(fluorosulfonyl)imide has been reported in the literature . A protic ionic liquid containing the FSI anion has been synthesized for the first time and used as an electrolyte in an electrochemical storage device .Molecular Structure Analysis

The molecular weight of Calcium Bis(fluorosulfonyl)imide is 223.23 . The molecular structure of this compound is complex, with the calcium atom being coordinated to two fluorosulfonyl imide groups .Chemical Reactions Analysis

Calcium Bis(fluorosulfonyl)imide has been used in various chemical reactions. For instance, it has been used as an electrolyte in lithium-ion batteries . The performance of devices containing these electrolytes was investigated and compared with that of systems using conventional electrolytes .Physical And Chemical Properties Analysis

Calcium Bis(fluorosulfonyl)imide is a solid at 20°C . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

CaF4N2O8S4 CaF_4N_2O_8S_4 CaF4N2O8S4

, is gaining attention for its potential in various fields due to its unique chemical properties .Electrolyte Additive for Lithium-Ion Batteries

CaFSI has been identified as a promising electrolyte additive for lithium-ion batteries. It shows increased conductivity over traditional electrolytes like LiPF6, which can enhance the battery’s performance. The use of CaFSI in batteries could lead to longer life cycles and improved safety properties .

Gel Polymer Electrolytes

In the quest for safer battery technologies, CaFSI is being tested in next-generation gel polymer electrolytes. These electrolytes are known for their improved safety characteristics, such as reduced flammability and enhanced thermal stability, making them suitable for high-energy-density batteries .

Ionic Liquids for Energy Storage

CaFSI-based ionic liquids exhibit lower viscosity and higher conductivity compared to other ionic liquids, such as those based on bis(trifluoromethylsulfonyl)imide. This makes them excellent candidates for use in energy storage systems, particularly in lithium metal batteries where they can improve efficiency and safety .

Electrochemical Characterization

The compound’s electrochemical properties are being extensively studied to understand its behavior in different environments. This research is crucial for the development of high-performance electrolyte systems that can bridge the gap between innovative electrolytes and conventional ones .

Wirkmechanismus

Target of Action

Calcium Bis(fluorosulfonyl)imide, also known as calcium;bis(fluorosulfonyl)azanide, is primarily used in the field of electrochemistry . Its primary targets are the electrochemical cells where it acts as an electrolyte .

Mode of Action

The compound interacts with its targets by facilitating the movement of ions within the electrochemical cell . This ion movement is crucial for the functioning of the cell, as it enables the transfer of charge that drives the cell’s reactions .

Biochemical Pathways

It is known that the compound plays a role in the electrochemical reactions within the cell . These reactions are part of larger biochemical pathways that ultimately result in the production of electrical energy .

Result of Action

The primary result of Calcium Bis(fluorosulfonyl)imide’s action is the facilitation of charge transfer within electrochemical cells . This charge transfer is essential for the cell’s function, which is to convert chemical energy into electrical energy .

Action Environment

The action of Calcium Bis(fluorosulfonyl)imide can be influenced by various environmental factors. For instance, the compound’s efficacy as an electrolyte can be affected by the temperature and humidity of its environment . Additionally, the compound’s stability may be influenced by exposure to light or heat . Therefore, it is typically stored under inert gas at room temperature in a cool, dry place .

Safety and Hazards

Zukünftige Richtungen

Research on Calcium Bis(fluorosulfonyl)imide is ongoing, with a focus on its use in lithium-ion batteries . Future directions include developing FSI-based and/or FSI-derived electrolytes . The present work is anticipated to inspire the design and screening of new anions for battery use, particularly those stemming from sulfonimide anions .

Eigenschaften

IUPAC Name |

calcium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2F2NO4S2/c;2*1-8(4,5)3-9(2,6)7/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFGCWDVDGWDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[N-](S(=O)(=O)F)S(=O)(=O)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF4N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium Bis(fluorosulfonyl)imide | |

CAS RN |

1906900-37-5 | |

| Record name | Calcium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the concentration of Calcium Bis(fluorosulfonyl)imide impact the performance of Ca-ion batteries?

A1: The research demonstrates that a higher concentration of Ca(FSI)2 in the electrolyte solution leads to improved performance in Ca-ion batteries. Specifically, a 3.5 m concentrated electrolyte significantly enhanced the capacity for anion intercalation within the graphite cathode. [] This improvement can be attributed to the increased availability of charge carriers, facilitating more efficient ion transport within the battery. Furthermore, the concentrated electrolyte enables reversible Ca2+ insertion in the organic anode, contributing to the overall enhanced capacity and cycling stability of the Ca-ion battery. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)

![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)

![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)

![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)

![N,N-diethyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1484960.png)

![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)